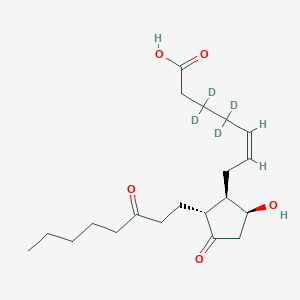![molecular formula C18H17NO6 B200538 2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)
2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid, also known as DACB, is a synthetic compound that has been widely used in scientific research. It is a derivative of cinnamic acid and benzoic acid and has been shown to have potential therapeutic applications due to its unique chemical structure.
Scientific Research Applications
Chemical Constituents and Natural Sources
- Natural Occurrence and Isolation : This compound has been identified in the leaves of Palicourea coriacea (Rubiaceae), suggesting its natural occurrence in certain plant species. The isolation and structural determination of such compounds are significant for understanding the chemical diversity in nature (Silva, Carvalho, & Alves, 2008).
Microbial Degradation and Environmental Impact
- Microbial Interaction : A study on Pseudomonas putida revealed that it can metabolize 3,4,5-trimethoxycinnamic acid, a structurally related compound, releasing methanol. This points to the microbial degradation pathways of such compounds and their role in natural cycles (Donnelly & Dagley, 1981).
Biosynthetic Pathways in Medicinal Compounds
- Precursor in Antibiotic Biosynthesis : 3-Amino-5-hydroxybenzoic acid, a closely related compound, has been identified as a precursor in the biosynthesis of ansamycins, a class of antibiotics. This insight is crucial for understanding the biosynthetic pathways of complex medicinal compounds (Ghisalba & Nüesch, 1981).
Chemical Synthesis and Modification
- Synthetic Approaches : Studies have focused on synthesizing variants of 3-amino-5-hydroxybenzoic acid, demonstrating the interest in chemically modifying such structures for potential applications in drug development (Müller, Müller, Yu, & Floss, 1998).
Application in Antimicrobial Studies
- Antimicrobial Activity : The chemical constituents of certain plants, including compounds related to 2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid, have been studied for their antimicrobial properties. This is indicative of the potential use of such compounds in developing new antimicrobial agents (Arciniegas et al., 2018).
Enzymatic Studies and Genetic Approaches
- Role in Enzyme Catalysis : The enzymatic processes involving related compounds have been studied, offering insights into how these compounds may interact in biological systems and potentially lead to the development of new drugs or therapeutic strategies (Kim, Yu, Fryhle, Handa, & Floss, 1998).
properties
Product Name |
2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid |
|---|---|
Molecular Formula |
C18H17NO6 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid |
InChI |
InChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7+ |
InChI Key |
HUBVPPBIEOCMIE-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2O)C(=O)O)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC |
synonyms |
2-[3-(3,4-dimethoxy-phenyl)-acryloylamino]-3-hydroxy-benzoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















